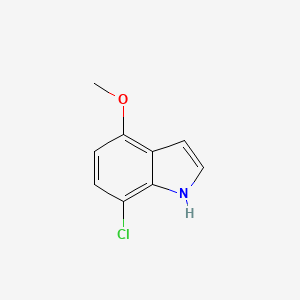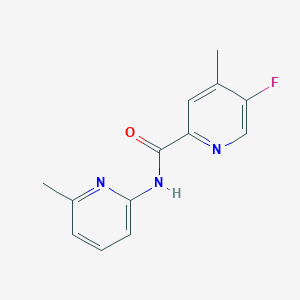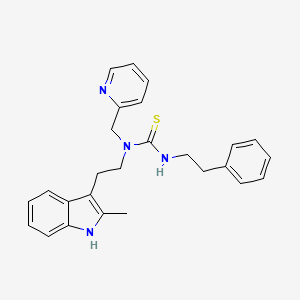
2-(4-acetamidophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-acetamidophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as TAK-659 and has been found to have various biochemical and physiological effects that make it a promising candidate for further research.
科学的研究の応用
Thiophene Analogues and Carcinogenicity
Research by Ashby et al. (1978) synthesized thiophene analogues of known carcinogens, evaluating their potential carcinogenicity in vitro. This study underscores the importance of understanding the structural activity relationships of aromatic compounds and their biological impacts, which could inform the development of safer chemical entities with minimized toxicological profiles (Ashby et al., 1978).
Metabolic Pathways and Toxicity of Acetamide Derivatives
Kennedy (2001) provided an updated review on the toxicology of acetamide and its derivatives, highlighting the significance of understanding the metabolic pathways and potential toxicity of acetamide-based compounds. This comprehensive review could be relevant for assessing the safety profile of compounds structurally related to acetamide (Kennedy, 2001).
Pharmacological Profile Improvements via Stereochemistry
Veinberg et al. (2015) discussed the design, synthesis, and biological activity exploration of enantiomerically pure derivatives based on a pyrrolidin-2-one pharmacophore, showing how stereochemistry can influence the pharmacological properties of compounds. This research can provide valuable insights into optimizing the pharmacological profiles of related compounds through stereochemistry (Veinberg et al., 2015).
Analgesic Effects of Acetaminophen and Mechanisms
Ohashi and Kohno (2020) reviewed the known and novel mechanisms of action behind the analgesic effects of acetaminophen, a compound with similarities in functional groups to the query compound. Understanding the complex mechanisms of analgesia can aid in the development of novel analgesics with improved efficacy and safety profiles (Ohashi & Kohno, 2020).
Synthesis and Pharmacological Activities of Piracetam Derivatives
Dhama et al. (2021) highlighted the biological activities associated with piracetam, a nootropic drug, and its derivatives. This review focuses on synthetic methodologies and biological activities, which could be relevant for the synthesis and application of related compounds (Dhama et al., 2021).
特性
IUPAC Name |
2-(4-acetamidophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14(24)23-19-4-2-15(3-5-19)9-20(25)22-11-16-8-18(12-21-10-16)17-6-7-26-13-17/h2-8,10,12-13H,9,11H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQVZHYLLZNFMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetamidophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2390689.png)
![N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2390690.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2390694.png)

![[(S)-1-Methyl-2-oxo-3-bromopropyl]carbamic acid tert-butyl ester](/img/structure/B2390696.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2390700.png)

![2-Methoxyethyl 2-methyl-1-(4-methylphenyl)sulfonyl-5-[(4-methylphenyl)sulfonylamino]indole-3-carboxylate](/img/structure/B2390703.png)
![3-(3-(phenylsulfonyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2390705.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2390706.png)